molecular formula C6H8N4O B6619299 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde CAS No. 1553868-62-4

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde

Cat. No.: B6619299
CAS No.: 1553868-62-4
M. Wt: 152.15 g/mol
InChI Key: FBBCRHFTSNVSTR-UHFFFAOYSA-N
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Description

4-Methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde (CAS 1553868-62-4) is a heterocyclic compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.1539 g/mol . Its structure features a fused imidazo-triazole core substituted with a methyl group and an aldehyde functional group at the 3-position. The compound is commercially available as a research chemical, with pricing ranging from $340 (50 mg) to $1,381 (1 g) .

Properties

IUPAC Name

4-methyl-5,6-dihydroimidazo[1,2-c]triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-9-2-3-10-6(9)5(4-11)7-8-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCRHFTSNVSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=C(N=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various substituted derivatives. Common reagents include Grignard reagents and organolithium compounds.

Scientific Research Applications

4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Functional Group Variations: Aldehyde vs. Ester vs. Carboxylic Acid

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Applications
4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde 1553868-62-4 C₆H₈N₄O 152.15 Aldehyde Reactive aldehyde for condensation reactions Building block for pharmaceuticals, agrochemicals
Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate 2110728-55-5 C₈H₁₂N₄O₂ 196.21 Ester Higher lipophilicity; hydrolytically stable Intermediate in drug synthesis
5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid 83-39-6 C₅H₆N₄O₂ 154.12 Carboxylic acid Acidic; forms salts or conjugates Potential for metal coordination or prodrug design

Key Observations :

  • The aldehyde group in the target compound enables reactions like Schiff base formation, useful in synthesizing imines or hydrazones .
  • The carboxylic acid analog may serve as a precursor for amide bonds or ionic interactions in bioactive molecules .

Core Heterocyclic Modifications: Imidazo-Triazole vs. Triazole Derivatives

Compound Name CAS Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
This compound 1553868-62-4 Imidazo[1,2-c][1,2,3]triazole Methyl, aldehyde C₆H₈N₄O 152.15
4-Methyl-4H-[1,2,4]triazole-3-carbaldehyde 138624-57-4 [1,2,4]Triazole Methyl, aldehyde C₄H₅N₃O 111.10
3-phenyl-5H,6H-imidazo[2,1-b][1,3]thiazole-2-carbaldehyde 952182-40-0 Imidazo[2,1-b]thiazole Phenyl, aldehyde C₁₁H₉N₃OS 231.27

Key Observations :

  • The imidazo-triazole core in the target compound provides a rigid, fused-ring system that may influence binding affinity in biological targets .
  • Substitution with a thiazole ring (CAS 952182-40-0) introduces sulfur, which can enhance π-π stacking or hydrogen-bonding interactions .

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